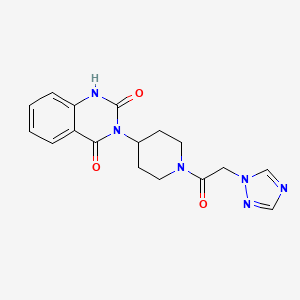

![molecular formula C12H17BClNO4 B2705792 {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid CAS No. 2377605-74-6](/img/structure/B2705792.png)

{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid (CMPB) is a boronic acid derivative that has gained significant attention in scientific research due to its potential applications in drug design and development. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid serves as a precursor in the synthesis of complex organic molecules due to its boronic acid functional group, which is highly reactive in cross-coupling reactions. An example is its use in the synthesis of molecules with potential molluscicidal properties, demonstrating the role of boronic acid derivatives in developing new agrochemicals (Duan et al., 2014). Additionally, the compound participates in novel boronic acid Mannich reactions, showcasing its utility in creating morpholinoalkanones, indicating its potential in pharmaceutical synthesis (S. Stas & K. Tehrani, 2007).

Biological Activities and Applications

Boronic acid derivatives, including {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid, have been explored for various biological activities. For instance, the interaction of boronic acid derivatives with enzymes and their potential as enzyme inhibitors is a critical area of research, which may lead to new therapeutic agents. The study of hydrolysis mechanisms and the specific effects of boric acid provides insights into enzyme catalysis and inhibition processes (Hiroaki Nagamatsu et al., 1984).

Sensing and Detection Applications

The fluorescence quenching properties of boronic acid derivatives highlight their potential use in sensing applications. Studies have demonstrated the use of boronic acid derivatives in detecting anions and cations through changes in fluorescence, offering a pathway for developing new sensors for environmental monitoring and biomedical diagnostics (H. S. Geethanjali et al., 2015).

Advanced Material Synthesis

The role of boronic acids in material science, particularly in the formation of novel polymers and nanomaterials, is an area of significant interest. The synthesis of compounds with specific boronic acid groups can lead to materials with unique properties, such as self-healing polymers, smart coatings, and sensors. For example, the synthesis of complex boron compounds for applications in organic light-emitting diodes (OLEDs) and photoluminescent materials underscores the versatility of boronic acids in advanced material design (Kai Zhang et al., 2018).

Wirkmechanismus

Target of Action

Boronic acids, including {4-chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid participates, is a key biochemical pathway. This reaction enables the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s important to note that the rate of hydrolysis of boronic esters, such as {4-chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid, can be influenced by the ph of the environment .

Result of Action

The result of the action of {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid in Suzuki–Miyaura cross-coupling reactions is the formation of carbon-carbon bonds. These bonds are fundamental in the synthesis of a wide range of organic compounds .

Action Environment

The action of {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters, including {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid, can be considerably accelerated at physiological pH .

Eigenschaften

IUPAC Name |

[4-chloro-2-(2-morpholin-4-ylethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO4/c14-10-1-2-11(13(16)17)12(9-10)19-8-5-15-3-6-18-7-4-15/h1-2,9,16-17H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSZOKCFXREYFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OCCN2CCOCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

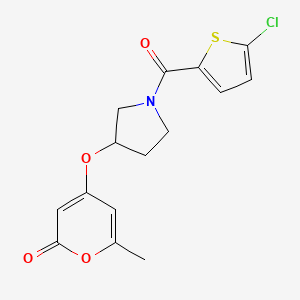

![2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2705709.png)

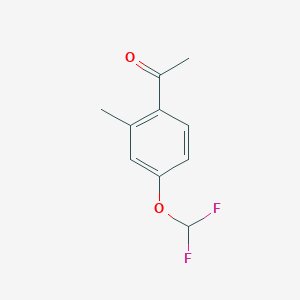

![2-Chloro-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2705711.png)

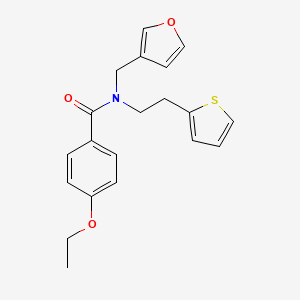

![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2705712.png)

![1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride](/img/structure/B2705713.png)

![(Z)-2-((3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2705717.png)

![N1-(2-(methylthio)phenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2705718.png)

![2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide](/img/structure/B2705722.png)

![3-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2705724.png)

![1-(2,6-dimethylmorpholino)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2705731.png)

![N-(2-(dimethylamino)ethyl)-4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2705732.png)